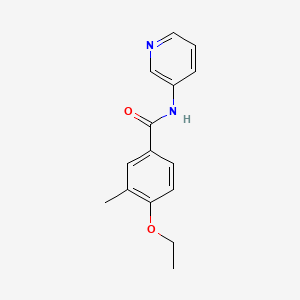
4-ethoxy-3-methyl-N-3-pyridinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-3-methyl-N-3-pyridinylbenzamide, also known as EPM, is a compound that has gained increasing attention in the field of scientific research due to its potential therapeutic applications. EPM is a small molecule that belongs to the class of benzamide derivatives, which have been found to possess various biological activities.
Wirkmechanismus
The mechanism of action of 4-ethoxy-3-methyl-N-3-pyridinylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been found to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. In inflammation, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In neuroprotection, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been found to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of anti-apoptotic proteins. In inflammation, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been found to suppress the production of pro-inflammatory cytokines, reduce the infiltration of immune cells, and inhibit the activation of NF-κB. In neuroprotection, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been found to reduce oxidative stress, inflammation, and neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
4-ethoxy-3-methyl-N-3-pyridinylbenzamide has several advantages as a research tool, including its small size, high solubility, and low toxicity. 4-ethoxy-3-methyl-N-3-pyridinylbenzamide can be easily synthesized in the laboratory, and its effects can be easily measured using various assays. However, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide also has some limitations, including its limited stability in aqueous solutions and its potential for non-specific binding to proteins.
Zukünftige Richtungen
There are several future directions for the research of 4-ethoxy-3-methyl-N-3-pyridinylbenzamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail, including the identification of its molecular targets and signaling pathways. Additionally, further studies are needed to optimize the synthesis and formulation of 4-ethoxy-3-methyl-N-3-pyridinylbenzamide for clinical use.
Synthesemethoden
The synthesis of 4-ethoxy-3-methyl-N-3-pyridinylbenzamide involves the reaction of 4-ethoxy-3-methylbenzoic acid with 3-aminopyridine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then treated with ethyl chloroformate to yield 4-ethoxy-3-methyl-N-3-pyridinylbenzamide. The overall yield of the synthesis process is approximately 50%.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a key factor in the pathogenesis of various diseases, and 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In neurological research, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
4-ethoxy-3-methyl-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-3-19-14-7-6-12(9-11(14)2)15(18)17-13-5-4-8-16-10-13/h4-10H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKPTSRSPPEFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5485791.png)
![3-methyl-7-[(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5485798.png)
![N,N-dimethyl-7-[(propylthio)acetyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5485802.png)
![4-(3-isopropyl-1H-pyrazol-1-yl)-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5485806.png)
![3-(allylthio)-6-[4-(benzyloxy)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5485807.png)
![N-(2-phenoxyethyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5485829.png)

![ethyl 2-(5-bromo-2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5485846.png)
![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5485849.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethyl-3-piperidinecarboxamide](/img/structure/B5485856.png)
![5-methoxy-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B5485872.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5485875.png)
![N-cyclopent-3-en-1-yl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine](/img/structure/B5485880.png)
![5-[(2,4-difluorophenoxy)methyl]-N-(2-oxopiperidin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5485886.png)